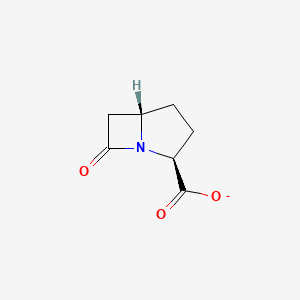

(3S,5S)-carbapenam-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8NO3- |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/p-1/t4-,5-/m0/s1 |

InChI Key |

RJPDELAUUYAFTQ-WHFBIAKZSA-M |

Isomeric SMILES |

C1C[C@H](N2[C@@H]1CC2=O)C(=O)[O-] |

Canonical SMILES |

C1CC(N2C1CC2=O)C(=O)[O-] |

Origin of Product |

United States |

Ii. Stereochemical Characterization and Elucidation of 3s,5s Carbapenam 3 Carboxylate

Analysis of Chirality and Diastereomeric Forms

(3S,5S)-Carbapenam-3-carboxylate possesses two stereocenters, giving rise to four possible stereoisomers. These exist as two pairs of enantiomers. The isomers are designated based on the Cahn-Ingold-Prelog priority rules, which assign an 'R' or 'S' configuration to each chiral center.

The four stereoisomers are:

this compound

(3R,5R)-carbapenam-3-carboxylate

(3S,5R)-carbapenam-3-carboxylate

(3R,5S)-carbapenam-3-carboxylate

The relationship between these isomers is that of diastereomers (stereoisomers that are not mirror images of each other) and enantiomers (non-superimposable mirror images). For instance, (3S,5S) and (3S,5R) are diastereomers, while (3S,5S) and (3R,5R) are enantiomers. rsc.orgacs.org The cis and trans nomenclature is also used to describe the relative orientation of the substituents on the bicyclic ring system. In the context of carbapenam-3-carboxylic acids, the trans-isomer refers to (3S,5S) and its enantiomer, while the cis-isomer refers to the (3S,5R) configuration. rsc.orgacs.org

The natural product, (5R)-carbapen-2-em-3-carboxylic acid, often co-occurs with the saturated (3S,5S)- and (3S,5R)-carbapenam carboxylic acids. nih.gov The (3S,5S)-isomer is the major trans-isomer found in nature. rsc.org

Methodologies for Absolute Configuration Assignment

The definitive assignment of the (3S,5S) absolute configuration to the naturally occurring trans-carbapenam-3-carboxylate was a result of meticulous scientific investigation employing a combination of spectroscopic and chemical methods.

Spectroscopic methods are indispensable in elucidating the three-dimensional structure of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the carbapenam (B8450946) ring. The coupling constants between protons on adjacent carbons provide information about their dihedral angles, which in turn helps to establish the cis or trans relationship of the substituents. For instance, the coupling constants of the protons at C3 and C5 can differentiate between the cis and trans isomers. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.comyoutube.com This technique is particularly useful for comparing the absolute configuration of a synthetic sample with that of a natural product. A mirror-image relationship in the CD spectra of two compounds indicates that they are enantiomers. rsc.orgrsc.org This was a key technique in revising the initial incorrect assignment of the natural trans-isomer. rsc.orgrsc.org

Table 1: Spectroscopic Data for Stereochemical Analysis

| Technique | Application in this compound Analysis | Key Findings |

|---|---|---|

| ¹H NMR Spectroscopy | Determination of relative stereochemistry (cis vs. trans) | Differentiates between diastereomers based on proton coupling constants. nih.govnih.gov |

Chemical correlation involves converting a compound of unknown stereochemistry to a compound whose absolute configuration is already established. This provides an unambiguous link and confirms the stereochemistry of the original molecule.

A pivotal study established the absolute configuration of (3S,5S)-carbapenam carboxylic acid by preparing it from L-pyroglutamic acid, a starting material of known chirality. The synthetic product was found to be identical to the natural product isolated from Serratia marcescens. nih.gov Another key chemical correlation involved the synthesis of (3R,5R)-carbapenam-3-carboxylic acid from D-(R)-glutamic acid. rsc.org Comparison of this synthetic enantiomer with the natural product confirmed that the natural isomer possessed the opposite (3S,5S) configuration. rsc.org

The (3S,5R) absolute configuration of the minor cis-isomer was determined through chemical correlation with the co-occurring (5R)-carbapen-2-em-3-carboxylic acid, which has a known chirality. rsc.org

There was initial confusion in the scientific literature regarding the absolute configuration of the major trans-isomer of carbapenam-3-carboxylic acid isolated from natural sources like Serratia and Erwinia species. rsc.orgnih.gov It was provisionally assigned the (3R,5R) configuration based on comparative circular dichroism data and the fact that all known carbapenem (B1253116) antibiotics at the time had the (5R) configuration. rsc.orgacs.org

However, this assignment was later revised. A stereoselective synthesis of (3R,5R)-carbapenam-3-carboxylic acid from D-glutamic acid and subsequent comparison of its p-nitrobenzyl ester with that of the natural product revealed a mirror-image relationship in their CD spectra. rsc.org This conclusively established that the natural trans-isomer possesses the (3S,5S) configuration. rsc.org This finding was significant as it represented the first reported naturally occurring carbapenem or carbapenam with a (5S) ring junction geometry. rsc.org Further synthetic efforts, including the enantiopure synthesis of all four stereoisomers of carbapenam-3-carboxylic acid methyl ester, have unequivocally confirmed the stereochemistry of the carbapenams isolated from Serratia and Erwinia species. acs.orgnih.gov

Iii. Synthetic Methodologies for 3s,5s Carbapenam 3 Carboxylate and Analogous Carbapenam Scaffolds

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform to access not only the natural (3S,5S)-carbapenam-3-carboxylate but also a wide array of its analogs, allowing for the exploration of structure-activity relationships. The main strategies involve creating the strained β-lactam ring and controlling the stereochemistry at the C3 and C5 positions.

Enantioselective total synthesis is crucial for obtaining the desired stereoisomer of carbapenam-3-carboxylate, as biological activity is highly dependent on the correct absolute configuration. Key approaches include the use of chiral starting materials and the construction of key chiral intermediates.

The chiral pool synthesis strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the final product. wikipedia.org This approach is efficient as it bypasses the need for asymmetric induction or resolution steps. wikipedia.org For the synthesis of this compound, amino acids and their derivatives are particularly valuable chiral precursors.

L-pyroglutamic acid, a derivative of L-glutamic acid, has been successfully employed in the synthesis of (3S,5S)-carbapenam-3-carboxylic acid. nih.gov This approach unambiguously established the absolute configuration of the natural product. The synthesis confirms that the stereocenter from the chiral pool precursor is effectively transferred to the final carbapenam (B8450946) structure.

Another example of a chiral pool precursor is (R)-ethyl 3-hydroxybutanoate, which is readily available and inexpensive. It has been used in a short and stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, a key intermediate for various carbapenem (B1253116) antibiotics. nih.gov This demonstrates the versatility of using different chiral starting materials to construct the core structure of β-lactam antibiotics.

Carbohydrates also serve as a rich source of chiral precursors for complex molecule synthesis. researchgate.net For instance, 2-deoxy-D-ribose has been utilized to create a five-membered cyclic nitrone, a key component in a copper(I)-mediated cycloaddition/rearrangement cascade reaction for the synthesis of a 5,6-trans substituted carbapenam. researchgate.net

Table 1: Examples of Chiral Pool Precursors in Carbapenam Synthesis

| Chiral Pool Precursor | Target Intermediate/Product | Key Reaction Type | Reference |

| L-Pyroglutamic Acid | (3S,5S)-Carbapenam-3-carboxylic acid | Stereoselective cyclization | nih.gov |

| (R)-Ethyl 3-hydroxybutanoate | (3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone | Multi-step synthesis | nih.gov |

| 2-Deoxy-D-ribose | 5,6-trans substituted carbapenam | Cu(I)-mediated cycloaddition/rearrangement | researchgate.net |

Azetidinone, or β-lactam, is the core structural motif of carbapenems. researchgate.net Consequently, the synthesis and functionalization of azetidinone derivatives are central to the construction of the carbapenam scaffold. researchgate.netmdpi.com The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most general methods for preparing variously substituted 2-azetidinones. mdpi.com The stereoselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substrates. mdpi.com

For instance, the [2+2] cycloaddition of diketene (B1670635) with Schiff bases, catalyzed by imidazole, affords 3-acetyl-2-azetidinone derivatives. nih.gov This method has been applied to the asymmetric synthesis of a key intermediate for carbapenem and penem (B1263517) antibiotics, (3S,4S)-4-carboxy-1-(di-p-anisylmethyl)-3-[(R)-1-hydroxyethyl]-2-azetidinone. nih.gov

Another strategy involves the stereoselective synthesis of trans-3-carbamoyl-β-lactam moieties through the thermal generation of carbamoyl (B1232498) ketenes and their subsequent [2+2] cycloaddition with chiral aldimines. nih.gov This approach allows for the introduction of a carbamoyl group at the C3 position, which is a common feature in many bioactive β-lactam antibiotics.

The versatility of azetidinone intermediates is further highlighted by their use in the synthesis of a wide range of structurally diverse analogs. For example, benzophenone-fused azetidinone derivatives have been synthesized through multi-step procedures, showcasing the modularity of this synthetic approach. nih.gov

Table 2: Synthesis of Azetidinone Intermediates for Carbapenams

| Reactants | Catalyst/Conditions | Product | Key Feature | Reference |

| Diketene and Schiff bases | Imidazole | 3-Acetyl-2-azetidinone derivatives | Asymmetric synthesis of a key carbapenem intermediate | nih.gov |

| Carbamoyl ketenes and chiral aldimines | Thermal generation | trans-3-Carbamoyl-β-lactams | Stereoselective formation of trans-diastereoisomers | nih.gov |

| Chloroacetyl chloride and heterocyclic imines | Triethylamine | Heterocyclic-fused β-lactams | Synthesis of diverse β-lactam hybrids | nih.gov |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. nih.govrsc.org These reactions often utilize small organic molecules, such as proline and its derivatives, to catalyze stereoselective transformations.

The Aldol (B89426), Mannich, and Michael reactions are fundamental carbon-carbon bond-forming reactions that can be rendered asymmetric through organocatalysis. nih.govnih.govbeilstein-journals.org These reactions are pivotal for constructing the carbon framework of the carbapenam nucleus.

The Aldol reaction , involving the addition of an enolizable carbonyl compound to another carbonyl compound, can be catalyzed by proline to produce β-hydroxy carbonyl derivatives with high enantioselectivity. nih.govnih.govresearcher.lifeyoutube.com While direct application to this compound is not extensively documented, the principles of organocatalytic aldol reactions are applicable to the synthesis of functionalized precursors that can be cyclized to form the carbapenam core.

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, yielding a β-amino-carbonyl compound. beilstein-journals.orgnii.ac.jporganic-chemistry.orgnih.gov Organocatalytic versions of the Mannich reaction have been developed for the asymmetric synthesis of β-amino acids and their derivatives, which are valuable building blocks for β-lactam antibiotics. For instance, a peculiar organocatalyzed domino reaction on the carbapenem core structure, initiated by a Mannich reaction, has been reported to yield novel 1,4-diazepin-5-one scaffolds. nih.gov This highlights the potential of the Mannich reaction to modify the carbapenam structure.

The Michael addition , or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another key C-C bond-forming reaction. rsc.orgnih.gov Organocatalytic Michael additions have been successfully employed in the enantioselective synthesis of various chiral compounds. For example, the addition of aldehydes to maleimides, catalyzed by thiourea (B124793) derivatives, can create a quaternary center, a structural feature present in some complex carbapenam analogs. rsc.org

Table 3: Organocatalytic C-C Bond Forming Reactions in Heterocyclic Synthesis

| Reaction Type | Catalyst | Reactants | Product Type | Key Feature | Reference |

| Aldol Reaction | L-Prolinamide | α-Ketophosphonates and acetone | α-Hydroxyphosphonates | High enantioselectivity | nih.gov |

| Mannich Reaction | (S)-Proline | Imine and carbapenem | 1,4-Diazepin-5-one | Domino reaction on carbapenem core | nih.gov |

| Michael Addition | Thiourea derivative | Isobutyraldehyde and maleimide | Succinimide derivative | Formation of a quaternary center | rsc.org |

Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. wikipedia.orgorganic-chemistry.org This approach offers high efficiency and atom economy in the synthesis of complex molecules. Domino reactions have been utilized in the synthesis of various heterocyclic natural products and their analogs. wikipedia.orgorganic-chemistry.org A domino Knoevenagel-hetero-Diels-Alder reaction, for example, is a powerful process for creating dihydropyran rings, which can be further transformed into other heterocyclic systems. wikipedia.orgorganic-chemistry.org

Rearrangement reactions, where the carbon skeleton of a molecule is rearranged, can also be employed to construct the carbapenam scaffold. wiley-vch.delibretexts.org For instance, the biosynthesis of (5R)-carbapen-2-em-3-carboxylic acid from (3S,5S)-carbapenam-3-carboxylic acid involves a remarkable stereoinversion and desaturation process catalyzed by the enzyme CarC. nih.govresearchgate.netacs.org While this is a biological process, it inspires the development of chemical methods that can achieve similar transformations. Chemical rearrangements like the Beckmann rearrangement, which converts an oxime to an amide, are fundamental in organic synthesis and can be envisioned in strategies to form the lactam ring of the carbapenam core. wiley-vch.de

Organocatalytic Reactions for Carbapenam Core Construction

Biocatalytic and Chemoenzymatic Synthetic Strategies

The convergence of biological catalysis and organic chemistry has unlocked powerful strategies for the synthesis of complex molecules like carbapenams. mdpi.com Biocatalytic and chemoenzymatic approaches are prized for their high selectivity and ability to function under mild conditions, offering sustainable alternatives to purely chemical methods. mdpi.comnih.gov These methodologies leverage the inherent stereocontrol of enzymes to construct the densely functionalized and stereochemically complex carbapenam core.

The precise stereochemical architecture of carbapenams is crucial for their biological activity. Protein engineering has emerged as a transformative tool, allowing scientists to tailor enzymes for specific synthetic purposes, including the stereoselective production of β-lactams. physicsworld.comnih.gov Through techniques like directed evolution, enzymes can be modified to accept non-native substrates or to catalyze novel chemical transformations with high fidelity. physicsworld.com

A prime example involves the engineering of enzymes from the crotonase superfamily, such as 5-carboxymethylproline synthases (CMPSs), which are pivotal in natural carbapenem biosynthesis. acs.orgresearchgate.net Researchers have successfully engineered CMPS variants to catalyze the stereoselective synthesis of disubstituted 5-carboxymethylproline (5-CMP) derivatives. acs.orgacs.org These engineered enzymes can control the formation of multiple contiguous chiral centers, including challenging quaternary carbons, by reacting substituted amino acid aldehydes with derivatives of malonyl-CoA. acs.orgresearchgate.net For instance, engineered CMPS enzymes have been used to produce various methylated 5-CMP derivatives, which can then be converted into the corresponding bicyclic β-lactams using carbapenam synthetase (CarA). acs.org This approach has yielded carbapenam analogs with demonstrably improved hydrolytic stability compared to their unsubstituted counterparts. researchgate.netacs.org

In a different approach, researchers have repurposed cytochrome P450 enzymes, which are typically involved in oxidation reactions, to perform novel carbon-hydrogen (C-H) amidation. physicsworld.com By providing engineered P450 variants with a substrate containing a nitrene precursor, scientists induced the enzyme to form β-lactam rings. This method showcases the potential of creating entirely new enzymatic functions for the synthesis of valuable pharmaceutical building blocks. physicsworld.com The engineered P450 enzymes demonstrated high efficiency and the ability to control which C-H bond is functionalized, allowing for the selective production of different lactam ring sizes (β, γ, and δ). physicsworld.com

| Engineered Enzyme System | Parent Enzyme Class | Substrates | Product(s) | Key Research Finding |

| Engineered 5-Carboxymethylproline Synthases (CMPSs) | Crotonase Superfamily | Substituted amino acid aldehydes, Methylmalonyl-CoA | Disubstituted 5-carboxymethylproline (5-CMP) derivatives | Enables stereoselective production of carbapenam precursors with multiple chiral centers, leading to analogs with improved hydrolytic stability. acs.orgresearchgate.netacs.org |

| Engineered Cytochrome P450 | Heme-containing Oxidases | Chain-like molecules with a terminal nitrene precursor | β-, γ-, and δ-lactams | Repurposed enzyme performs intramolecular C-H amidation to create various lactam rings with high efficiency. physicsworld.com |

The natural biosynthetic pathway of the simplest carbapenem, (5R)-carbapen-2-em-3-carboxylic acid, provides a toolbox of highly efficient enzymes that can be harnessed for the synthesis of novel analogs. nih.govresearchgate.net In bacteria like Pectobacterium carotovorum, this process requires just three core enzymes: Carboxymethylproline Synthase (CarB), Carbapenam Synthetase (CarA), and Carbapenem Synthase (CarC). researchgate.netnih.gov

The pathway begins with CarB, which forms (2S,5S)-5-carboxymethylproline. researchgate.net Subsequently, Carbapenam Synthetase (CarA), an ATP-dependent enzyme, catalyzes the crucial β-lactam ring closure to yield this compound. researchgate.netnih.gov The final enzyme, CarC, is a non-heme iron-dependent oxygenase that performs a remarkable stereoinversion at the C5 position, followed by desaturation, to produce the final (5R)-carbapenem product. nih.govnih.govnih.gov Studies have confirmed that (3S,5R)-carbapenam-3-carboxylic acid is an intermediate in this transformation. nih.govresearchgate.net

The synthetic utility of this pathway often centers on the substrate promiscuity of its enzymes, particularly CarA. researchgate.net This enzyme has been shown to accept a range of non-natural substrates, allowing for a chemoenzymatic approach to new carbapenam structures. By chemically synthesizing analogs of the natural substrate, (2S,5S)-5-carboxymethylproline, and feeding them to CarA, researchers can generate a variety of modified carbapenam scaffolds. nih.gov This strategy has been successfully applied to create 1β-methyl-substituted carbapenams, a key structural feature of many clinically important carbapenems like meropenem, by coupling an engineered CMPS with CarA. nih.gov The exploitation of these native enzymes provides a powerful platform for generating libraries of novel carbapenem analogs for further investigation. nih.gov

| Biosynthesis Enzyme | Natural Role in Pathway | Non-Natural Substrate / Condition | Analog Produced | Key Research Finding |

| Carbapenam Synthetase (CarA) | Catalyzes ATP-dependent β-lactam ring closure of (2S,5S)-5-carboxymethylproline to form this compound. researchgate.netnih.gov | C-4/C-6-substituted carboxymethylproline (CMP) derivatives. nih.gov | (4,6)-disubstituted carbapenams, including 1β-methyl-substituted analogs. nih.gov | Demonstrates broad substrate specificity, enabling the synthesis of diverse and sterically complex carbapenam analogs from non-natural precursors. nih.govresearchgate.net |

| Carboxymethylproline Synthase (CarB/CMPS) | Condenses a carboxymethylene unit with a proline precursor to form (2S,5S)-5-carboxymethylproline. researchgate.netnih.gov | C2-alkylated malonic acid derivatives and pyrroline-5-carboxylate derivatives. nih.gov | Precursors for 1β-methyl-substituted carbapenams. | Engineered versions can enhance stereoselectivity for producing precursors to clinically relevant carbapenam structures. nih.gov |

| Carbapenem Synthase (CarC) | Mediates stereoinversion at C5 and desaturation to convert (3S,5S)-carbapenam to the final (5R)-carbapenem. nih.govnih.gov | Synthetic (3S,5S)-carbapenam carboxylic acid. nih.gov | (5R)-carbapenem. | Cell-free studies demonstrate its unique ability to perform stereoinversion, a key step in producing the biologically active configuration. nih.gov |

Iv. Biosynthesis of 3s,5s Carbapenam 3 Carboxylate

Elucidation of Enzymatic Pathways

The enzymatic pathway leading to (3S,5S)-carbapenam-3-carboxylate is primarily orchestrated by a set of enzymes encoded by the car gene cluster. Two of these enzymes, Carboxymethylproline Synthase (CarB) and Carbapenam (B8450946) Synthetase (CarA), play the central roles in assembling the carbapenam core.

Carbapenam Synthetase, also known as CarA, is the enzyme responsible for the final and crucial step in the formation of this compound: the closure of the β-lactam ring. CarA is an ATP/Mg²⁺-dependent enzyme belonging to the ATP-grasp superfamily, which are known for catalyzing the formation of amide bonds. nih.govnih.gov It is homologous to β-lactam synthetase (β-LS), which is involved in the biosynthesis of clavulanic acid. nih.gov

The reaction catalyzed by CarA is an intramolecular cyclization of its substrate, (2S,5S)-carboxymethylproline (CMPr). nih.gov This process involves the activation of the carboxyl group of the substrate via adenylation, forming an acyl-adenylate intermediate. nih.gov This is followed by a nucleophilic attack from the nitrogen atom of the proline ring, leading to the formation of the four-membered β-lactam ring and the release of AMP and pyrophosphate (PPi). nih.govnih.gov The crystal structure of CarA has been determined, revealing a tetrameric structure with a highly conserved ATP-binding site within its C-terminal synthetase domain. nih.gov Variations in the substrate-binding pocket, when compared to homologous enzymes like β-LS, reflect the specificity of CarA for its particular substrate. nih.gov

Carboxymethylproline Synthase (CarB) catalyzes the committed step in the biosynthesis of carbapenems. nih.gov It is responsible for the formation of (2S,5S)-carboxymethylproline (CMP), the direct precursor to the CarA-catalyzed cyclization. nih.govnih.gov CarB is an unusual member of the crotonase superfamily, as it facilitates a carbon-carbon bond formation. nih.govacs.org

The enzyme catalyzes the condensation of glutamate-5-semialdehyde (GSA) and acetyl-CoA. nih.gov This reaction is proposed to proceed via a Claisen-like condensation mechanism. CarB has also been shown to accept other substrates, such as methylmalonyl-CoA, leading to the formation of methylated CMP derivatives, which highlights its potential role in the biosynthesis of more complex, substituted carbapenems like thienamycin. nih.gov

Identification of Biosynthetic Precursors

Early biosynthetic studies using isotopic labeling established that the carbon skeleton of this compound is derived from two primary metabolites: L-glutamate and an acetate (B1210297) unit (or its biological equivalent, acetyl-CoA).

L-Glutamate: This amino acid serves as the source for the five-membered pyrroline (B1223166) ring and the C-3 carboxyl group. It is first converted to L-glutamate-5-semialdehyde (GSA), which then enters the carbapenem (B1253116) pathway. nih.gov Labeling studies have shown that the stereochemistry at the C-5 position of the carbapenam ring is derived from L-proline, suggesting that GSA's cyclic tautomer, pyrroline-5-carboxylic acid, is the likely intermediate that condenses with the acetate-derived unit. nih.govacs.org

Acetyl-CoA: This provides the two-carbon unit that forms the C-2 and the carboxymethyl side chain of the intermediate (2S,5S)-carboxymethylproline. nih.gov

The genes encoding the enzymes required for the production of these carbapenams, designated CarA-E, have been identified and analyzed, confirming their essential role in the pathway that utilizes these precursors.

Mechanistic Enzymology of this compound Formation

The formation of the carbapenam ring is a thermodynamically challenging process that requires specific enzymatic machinery to proceed efficiently. The mechanistic details of the key enzymes have been investigated through structural biology, mutagenesis, and kinetic studies.

The formation of the strained β-lactam ring by Carbapenam Synthetase (CarA) is an energetically unfavorable reaction that is driven by the hydrolysis of ATP. nih.gov This places CarA in the ATP-grasp superfamily of enzymes. nih.gov The catalytic cycle involves two main steps:

Substrate Adenylation: The enzyme first binds ATP and the substrate, (2S,5S)-carboxymethylproline. The carboxyl group of the substrate attacks the α-phosphate of ATP, leading to the formation of a high-energy acyl-adenylate intermediate and the release of pyrophosphate (PPi). nih.govnih.gov

β-Lactamization: The amino group of the substrate, now held in close proximity within the active site, performs an intramolecular nucleophilic attack on the activated carbonyl carbon of the acyl-adenylate. This attack forms a tetrahedral intermediate which then collapses, forming the β-lactam bond and releasing AMP. nih.gov

Crystal structures of CarA complexed with its substrate and an ATP analog have provided significant insights into this mechanism, showing how the enzyme orients the substrate for efficient cyclization. nih.gov

Kinetic analyses of Carbapenam Synthetase (CarA) have provided quantitative insights into the efficiency and rate-limiting steps of the reaction. Steady-state kinetic studies have been performed to determine key parameters.

The pH-dependence of the CarA reaction has been investigated, revealing bell-shaped profiles for both kcat and kcat/Km. nih.gov This suggests the involvement of ionizable residues in both substrate binding and catalysis. The pKa values obtained from these studies are crucial for identifying the specific amino acid residues involved in the catalytic mechanism.

Table 1: pH Dependence of Kinetic Parameters for Carbapenam Synthetase (CarA) This table is interactive. Click on the headers to sort.

| Parameter | pKₐ₁ | pKₐ₂ |

|---|---|---|

| kcat | 7.4 ± 0.1 | 9.7 ± 0.1 |

| kcat/Km | 7.8 ± 0.1 | 10.0 ± 0.1 |

Data sourced from kinetic studies on Carbapenam Synthetase activity at varying pH levels. nih.gov

V. Chemical Reactivity and Transformations of the 3s,5s Carbapenam Core

Intrinsic Reactivity of the β-Lactam Ring in Carbapenam (B8450946) Systems

The high reactivity of β-lactams, including the carbapenam core, makes them valuable as chiral building blocks in organic synthesis for creating molecules with potential pharmaceutical importance. rsc.org The inherent strain of the fused ring system in carbapenems contributes to the reactivity of the β-lactam bond. This reactivity is central to their mechanism of action as antibiotics, where they acylate bacterial penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis. nih.gov The parent compound, carbapenem (B1253116), is structurally similar to penicillins but with a carbon atom replacing the sulfur in the five-membered ring and an introduced double bond between C-2 and C-3. wikipedia.org This substitution enhances the ring strain and, consequently, the acylating ability of the β-lactam.

Enzymatic Transformations of (3S,5S)-Carbapenam-3-carboxylate

In nature, the this compound scaffold undergoes remarkable enzymatic modifications, primarily orchestrated by a class of non-heme iron, α-ketoglutarate-dependent oxygenases. These transformations are key to the biosynthesis of more complex and potent carbapenem antibiotics.

In addition to stereoinversion, CarC also catalyzes desaturation reactions, introducing a double bond into the carbapenam core. nih.gov Desaturase enzymes perform dehydrogenation reactions, introducing a stereospecific double bond between defined carbon atoms of a fatty acyl chain. nih.gov In carbapenem biosynthesis, this desaturation, coupled with stereoinversion, leads to the formation of (5R)-carbapen-2-em-3-carboxylic acid, the simplest of the naturally occurring carbapenem antibiotics. nih.gov The introduction of this unsaturation is crucial for the enhanced antibacterial activity of the final product.

The stereoinversion (epimerization) and desaturation reactions catalyzed by CarC are proposed to be coupled. nih.gov The loss of the bridgehead hydrogen from the (3S,5S)-carbapenam during the formation of the epimeric (3S,5R)-carbapenam and the subsequent desaturation to the (5R)-carbapenem are linked to the reduction of dioxygen. nih.gov This coupling allows the energy released from the reduction of dioxygen to drive the formation of these higher-energy products. nih.gov Quantum mechanics/molecular mechanics (QM/MM) studies have provided further mechanistic insights into these unusual epimerization and desaturation reactions. acs.org Computational studies using hybrid density functional theory (B3LYP) have also been employed to investigate the mechanism of these reactions. nih.gov

| Enzymatic Transformation | Enzyme | Substrate | Product(s) | Key Features |

| Stereoinversion | Carbapenem Synthase (CarC) | This compound | (3S,5R)-Carbapenam-3-carboxylate | α-ketoglutarate and ascorbate-dependent. nih.gov |

| Desaturation | Carbapenem Synthase (CarC) | (3S,5R)-Carbapenam-3-carboxylate | (5R)-Carbapen-2-em-3-carboxylate | Coupled with stereoinversion; introduces a double bond. nih.gov |

Investigation of Rearrangement Products from the Carbapenam Core

The inherent reactivity of the carbapenem core can also lead to unexpected molecular rearrangements, yielding novel heterocyclic scaffolds. For instance, the Mannich reaction performed on the carbapenem core has been shown to produce interesting and unanticipated products. rsc.org One such rearrangement leads to the formation of new 1,4-diazepin-5-one scaffolds. rsc.org This transformation is proposed to proceed through an intermolecular nucleophilic attack from an alcohol, followed by hydration and a retro-Dieckmann condensation to generate the diazepinone scaffold. rsc.org These rearranged products represent novel core structures that could be valuable for the development of new drug candidates. rsc.org

| Reaction | Conditions | Starting Material | Rearranged Product | Proposed Mechanism |

| Mannich Reaction | Excess proline, DMSO | Carbapenem core | 1,4-Diazepin-5-one scaffold | Intermolecular nucleophilic attack, hydration, retro-Dieckmann condensation. rsc.org |

Vi. Advanced Analytical and Computational Approaches in 3s,5s Carbapenam 3 Carboxylate Research

Spectroscopic Methodologies for Structural Characterization

Spectroscopy is a cornerstone in the structural analysis of (3S,5S)-carbapenam-3-carboxylate, providing detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the solution-state structure and stereochemistry of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments is employed to map out the complete covalent framework and confirm the cis stereochemistry of the protons at the C3 and C5 positions of the bicyclic system.

¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment. The chemical shifts and coupling constants (J-values) of the protons on the carbapenam (B8450946) core are critical for assigning their relative stereochemistry.

¹³C NMR: Reveals the number of distinct carbon atoms and their nature (e.g., carbonyl, aliphatic). The chemical shift of the β-lactam carbonyl carbon is a particularly informative diagnostic signal.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings within the spin system. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the complete molecular puzzle.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key COSY Correlations |

| H3 | 3.5 - 3.8 | ddd | H2, H4 |

| H5 | 3.9 - 4.2 | dt | H4, H6 |

| H2 | 2.8 - 3.2 | m | H3 |

| H4 | 1.8 - 2.2 | m | H3, H5 |

| H6 | 3.0 - 3.4 | m | H5 |

Note: This table is illustrative, based on typical values for similar β-lactam structures.

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₈NO₃⁻). nih.govebi.ac.uk

The monoisotopic mass of the anion is calculated as 154.05097 Da. ebi.ac.uk Analysis of the fragmentation patterns in tandem MS (MS/MS) experiments can further validate the structure. Characteristic fragmentation would involve the cleavage of the strained β-lactam ring, providing signature ions that confirm the presence of the carbapenam core.

Vibrational spectroscopy, including both Raman and Infrared (IR) spectroscopy, offers a non-destructive method for identifying the key functional groups within this compound. The technique is particularly sensitive to the vibrations of specific bonds, which act as structural fingerprints.

Key vibrational modes include:

β-Lactam Carbonyl Stretch: This is one of the most characteristic peaks, typically appearing at a high wavenumber (1750-1780 cm⁻¹) due to the significant ring strain of the four-membered lactam.

Carboxylate Anion Stretches: The carboxylate group (COO⁻) gives rise to two distinct, strong stretching bands: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). spectroscopyonline.com

C-N and C-C Stretches: Vibrations associated with the rest of the bicyclic framework appear in the fingerprint region of the spectrum.

Recent studies have utilized density functional theory (DFT) calculations to correlate the C=O stretching frequency of carboxylic acids with their pKa values, an approach that could be applied to understand the local environment of the carboxylate group in this compound. acs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| β-Lactam | Carbonyl Stretch (C=O) | 1750 - 1780 | Strong |

| Carboxylate | Asymmetric Stretch (COO⁻) | 1650 - 1540 | Strong |

| Carboxylate | Symmetric Stretch (COO⁻) | 1450 - 1360 | Strong |

| Amine/Alkane | C-N Stretch, C-H Bends | 1000 - 1400 | Medium-Weak |

Chromatographic Techniques for Stereochemical Purity and Analysis

Chromatography, particularly chiral chromatography, is vital for separating this compound from other stereoisomers and for assessing its enantiomeric and diastereomeric purity.

The biological activity of carbapenems is highly dependent on their stereochemistry. Therefore, ensuring the stereochemical purity of this compound is critical. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the premier method for this task. hplc.eu

This technique separates enantiomers by exploiting the differential transient interactions between the chiral analyte and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely successful for the separation of a broad range of chiral compounds, including β-lactams. nih.govresearchgate.net The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is optimized to achieve the best separation (resolution) between the stereoisomers. researchgate.net The development of new CSPs, including those based on levan, continues to expand the toolkit for separating complex chiral molecules like β-lactam derivatives. nih.gov

Table 3: Common Chiral Stationary Phases for β-Lactam Separation

| CSP Type | Chiral Selector Example | Common Trade Names | Separation Principle |

| Polysaccharide-Based (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | π-π interactions, hydrogen bonding, steric hindrance |

| Polysaccharide-Based (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak IA | Enhanced solvent compatibility, similar to coated |

| Pirkle-Type (π-acid/π-base) | N-(3,5-Dinitrobenzoyl)-phenylglycine | Pirkle 1-J, β-Gem 1 | π-π donor-acceptor interactions, dipole stacking |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful predictive insights into the structure, stability, and reactivity of this compound, complementing experimental findings.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the optimized geometry of the molecule, predict its vibrational frequencies (for comparison with Raman/IR spectra), and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations help in understanding the molecule's intrinsic reactivity.

Molecular Mechanics (MM): MM methods use classical physics to model the molecule, offering a computationally less expensive way to explore conformational landscapes and dynamics.

Molecular Docking: This technique is used to predict the binding mode and affinity of this compound to the active site of enzymes. For instance, docking studies can be performed with carbapenem (B1253116) synthase (CarC), the enzyme responsible for its conversion into the antibiotic (5R)-carbapenem-3-carboxylic acid, to elucidate the structural basis of substrate recognition and the subsequent stereoinversion. acs.orgnih.govresearchgate.net Such models are invaluable for understanding the enzymatic mechanism at a molecular level.

These computational approaches are instrumental in rationalizing experimental observations and guiding further research into the biosynthesis and function of carbapenems.

Quantum Mechanical Studies (e.g., DFT, Ab Initio) on Reactivity and Mechanisms

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools for elucidating the electronic structure and reaction pathways of molecules. For the this compound core, these studies primarily focus on the hydrolysis of the β-lactam ring, which is the key mechanism of action for this class of antibiotics and also the mechanism by which β-lactamase enzymes confer resistance. bris.ac.uknih.govnih.gov

Key Research Findings:

Mechanism of Hydrolysis: QM studies have detailed the step-by-step process of β-lactam ring cleavage. The reaction typically involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring. nih.gov In the context of enzyme-catalyzed hydrolysis by metallo-β-lactamases (MBLs), this is often performed by a hydroxide (B78521) ion coordinated to one or more zinc ions in the active site. nih.govpuce.edu.ec The process leads to the formation of a tetrahedral intermediate, followed by the breaking of the crucial C-N bond, which opens the ring and inactivates the antibiotic. nih.gov

Reactivity and Ring Strain: The reactivity of the carbapenam core is intrinsically linked to the strain of the four-membered β-lactam ring fused to the five-membered ring. Ab initio calculations help quantify this strain and its contribution to the molecule's susceptibility to nucleophilic attack. researchgate.net The pyramidalization of the nitrogen atom within the β-lactam ring is a key structural parameter that influences its reactivity.

Energetics of Hydrolysis: By calculating the energy profiles of the hydrolysis reaction, researchers can determine activation free energies (ΔG‡). nih.govnih.gov For instance, QM/MM simulations comparing carbapenem-inhibited enzymes (like TEM-1) with efficient carbapenemases (like KPC-2 and SME-1) show that the activation energy for deacylation is significantly higher in the inhibited enzymes, explaining their inability to effectively hydrolyze the drug. bris.ac.uknih.govnih.gov

Influence of Substituents: While focusing on the core, these studies also reveal how substituents, such as the 6α-hydroxyethyl group found in many clinical carbapenems, influence the reaction. This group can form hydrogen bonds with key active site residues or the deacylating water molecule, either promoting or hindering hydrolysis depending on its orientation. acs.org DFT calculations have been used to explore how different functional groups adjacent to the β-lactam ring affect its electronic properties and, consequently, its reactivity. puce.edu.ec

Table 1: Summary of Quantum Mechanical Study Findings on Carbapenem Reactivity

| Study Focus | Method | Key Finding | Citation |

| Alkaline Hydrolysis Mechanism | Ab Initio (RHF/6-31+G*) | Identified potential differences in hydrolysis mechanisms compared to classical β-lactams, analyzing various pathways. | researchgate.net |

| Water-Catalyzed Hydrolysis | Ab Initio (HF/MP2) | An ancillary water molecule can lower the free-energy barriers for hydrolysis, with the stepwise process being more likely in aqueous solutions. | acs.org |

| Carbapenemase Activity Determinants | QM/MM Simulations | Activation free energies for deacylation are significantly higher in carbapenem-inhibited enzymes compared to carbapenemases. | bris.ac.uknih.govnih.gov |

| NDM-1 Catalytic Mechanism | QM/MM, DFT | The ionized state of residue D124 is beneficial for the cleavage of the C-N bond in the β-lactam ring. | nih.gov |

| Enzymatic C-H Amidation | DFT | Used to explore the formation of lactam products, ruling out a concerted nitrene insertion and supporting a stepwise mechanism. | nih.gov |

Molecular Docking and Simulation Studies of Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable for visualizing and analyzing how the this compound scaffold and its derivatives bind to their primary targets: Penicillin-Binding Proteins (PBPs) and the resistance-conferring β-lactamase enzymes. diva-portal.orgresearchgate.netrsc.org

Key Research Findings:

Binding to Penicillin-Binding Proteins (PBPs): The therapeutic action of carbapenems relies on their ability to acylate a serine residue in the active site of bacterial PBPs, inhibiting cell wall synthesis and leading to bacterial cell death. youtube.com Docking studies help predict the binding affinity and orientation of the carbapenam core within the PBP active site. researchgate.netuomustansiriyah.edu.iq MD simulations further refine these binding poses and assess the stability of the resulting enzyme-inhibitor complex over time. researchgate.netrsc.orgnih.gov

Interaction with Serine β-Lactamases (SBLs): In resistant bacteria, SBLs (Classes A, C, and D) hydrolyze carbapenems. diva-portal.org Docking and MD simulations have been crucial in understanding the differences between efficient carbapenemases (e.g., KPC-2, SME-1) and enzymes that are inhibited by carbapenems (e.g., TEM-1). bris.ac.uknih.govnih.gov These studies show that the conformation of the active site, including the volume and flexibility of loops, determines catalytic efficiency. bris.ac.ukdiva-portal.org For example, the orientation of the carbapenem's hydroxyethyl (B10761427) group can differ significantly between carbapenemases and inhibited enzymes. nih.gov

Interaction with Metallo-β-Lactamases (MBLs): MBLs (Class B) utilize one or two zinc ions to catalyze hydrolysis, making them a significant clinical threat as they are not inhibited by traditional β-lactamase inhibitors. nih.gov Simulations of carbapenems with MBLs like NDM-1 and VIM-2 show the crucial role of the zinc ions in coordinating the substrate and activating a nucleophilic water molecule. nih.govacs.org The carboxylate group of the carbapenam core is essential for this interaction, coordinating with the zinc ions and positioning the β-lactam ring for cleavage. nih.govacs.org

Identifying Key Residues: Simulation studies consistently identify key amino acid residues that are critical for binding and catalysis. In SBLs, these often include Ser70, Lys73, Asn132, and Asn170. bris.ac.ukdiva-portal.org In MBLs, residues like Asp124 and Lys211 play pivotal roles in substrate binding and catalysis. nih.gov This information is invaluable for designing new carbapenem derivatives that can evade or inhibit these enzymes.

Table 2: Summary of Molecular Docking and Simulation Findings

| Enzyme Target(s) | Method(s) | Key Finding(s) | Citation(s) |

| IMI-1 (Class A β-Lactamase) | Homology Modeling, Docking, MD | Flexible active site loops enable open and closed conformations, allowing varied binding mechanisms for different carbapenems. | diva-portal.org |

| PBPs (PBP2a, PBP2b, PBP2x) & SHV-1 | Docking, MD | Used to identify the binding affinity of different β-lactams, showing that certain compounds can efficiently bind to multiple PBPs but not to the β-lactamase. | researchgate.netrsc.orgnih.gov |

| NDM-1, VIM-2 (Metallo-β-Lactamases) | Docking, MD | The chelator region of a novel inhibitor interacts with the catalytic Zn²⁺ ions via its carboxylic moiety. | acs.org |

| OXA-48 (Class D β-Lactamase) | MD, QM/MM | Subtle changes in the hydrogen bonding pattern between the substrate and the catalytic water molecule explain differences in hydrolysis efficiency between imipenem (B608078) and meropenem. | acs.org |

| A. baumannii PBP1A | Docking, Virtual Screening | A primary mechanism of resistance is the decreased binding affinity between PBP1A and carbapenems. | researchgate.netuomustansiriyah.edu.iq |

Q & A

Q. What are the key enzymatic steps in the biosynthesis of (3S,5S)-carbapenam-3-carboxylate?

The biosynthesis involves three critical enzymes encoded by the carA, carB, and carC genes. Carbapenam synthetase (CarA) catalyzes the ATP-dependent cyclization of (2S,5S)-5-carboxymethyl proline to form the β-lactam ring structure of this compound . CarC, identified as (5R)-carbapenem-3-carboxylate synthase, further oxidizes this intermediate using 2-oxoglutarate and O₂ to produce (5R)-carbapen-2-em-3-carboxylate, a carbapenem antibiotic precursor .

Q. Table 1: Key Enzymes in Biosynthesis

| Enzyme | Gene | Function | Cofactors/Substrates |

|---|---|---|---|

| CarA | carA | Cyclization of proline derivative | ATP, (2S,5S)-5-carboxymethyl proline |

| CarC | carC | Oxidation and ring modification | 2-oxoglutarate, O₂ |

Q. What analytical methods are used to characterize this compound and its intermediates?

High-performance liquid chromatography (HPLC) is employed to separate stereoisomers and quantify reaction products . Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weights, while kinetic assays (e.g., pyrophosphate release coupled with ATP hydrolysis) validate enzyme activity . For structural validation, nuclear magnetic resonance (NMR) and X-ray crystallography are critical, though not explicitly detailed in the provided evidence.

Q. How does substrate stereochemistry influence carbapenam synthetase (CarA) activity?

CarA exhibits strict stereoselectivity for the (2S,5S)-diastereomer of 5-carboxymethyl proline. Alternate substrates lacking the α-amino group (e.g., adipic acid) fail to form the acyladenylate intermediate, highlighting the necessity of the proline backbone for catalysis .

Q. What is the role of ATP in the CarA-catalyzed reaction?

ATP hydrolysis drives the formation of an acyladenylate intermediate, facilitating β-lactam ring closure. The kinetic mechanism follows a Bi-Ter (bi-substrate, ter-product) sequence, with ATP binding first and pyrophosphate (PPi) released last .

Q. How is this compound integrated into broader antibiotic biosynthesis pathways?

It serves as a precursor in the KEGG module M00675, where pyrroline-5-carboxylate and malonyl-CoA are enzymatically converted into carbapenem-3-carboxylate, a critical step in carbapenem antibiotic biosynthesis .

Advanced Research Questions

Q. How can kinetic inconsistencies in carbapenam synthetase activity be resolved?

Discrepancies in enzyme kinetics (e.g., variable values) may arise from assay conditions or substrate purity. Use coupled assays (e.g., AMP release quantification) and dead-end inhibitors (e.g., ADP) to validate the Bi-Ter mechanism . Statistical tools like Michaelis-Menten curve fitting and error analysis are essential to distinguish experimental noise from mechanistic variations.

Q. Table 2: Common Kinetic Parameters for CarA

| Substrate | (μM) | (nmol/min/mg) |

|---|---|---|

| ATP | 120 ± 15 | 8.3 ± 0.9 |

| Proline derivative | 85 ± 10 | 7.1 ± 0.7 |

Q. What strategies address contradictions in stereochemical outcomes during enzymatic synthesis?

Conflicting stereochemical data may arise from racemization during sample preparation. Use chiral chromatography (e.g., HPLC with chiral columns) and circular dichroism (CD) spectroscopy to verify enantiopurity . Computational docking studies can also predict substrate-enzyme interactions to rationalize observed stereochemistry.

Q. How can metabolic engineering optimize this compound production?

Overexpression of carA and carC in heterologous hosts (e.g., E. coli) coupled with ATP-regeneration systems (e.g., polyphosphate kinases) can enhance yield . Flux balance analysis (FBA) identifies metabolic bottlenecks, while CRISPR interference (CRISPRi) silences competing pathways.

Q. What are the implications of mixed-method approaches in resolving data conflicts?

Combining qualitative (e.g., substrate binding studies) and quantitative (e.g., kinetic modeling) methods mitigates bias. For example, ESI-MS data (qualitative) can validate HPLC quantitation (quantitative) when substrate conversion rates are disputed .

Q. How does this compound compare structurally and functionally to other carbapenems?

Unlike clinically used carbapenems (e.g., imipenem), this compound lacks the C-6 hydroxyethyl side chain, reducing β-lactamase resistance. Comparative NMR and antimicrobial susceptibility testing reveal these structural-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.